Cycloeucalenol

Vue d'ensemble

Description

Cycloeucalenol is a natural compound that belongs to the class of puerarin, which are phytoestrogens . It is a phenolic diterpene and has been found in Pueraria lobata, a plant that is used for medical purposes .

Synthesis Analysis

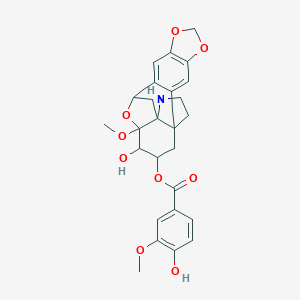

This compound can be synthesized by a pathway dependent on cycloartenol or cycloartanol . The enzymes involved in sterol synthesis pathway such as HMGR, OSC, and CYP51G1 were all significantly downregulated, which might contribute to the significantly decreased squalene, lanosterol, and stigmasterol synthesis .Molecular Structure Analysis

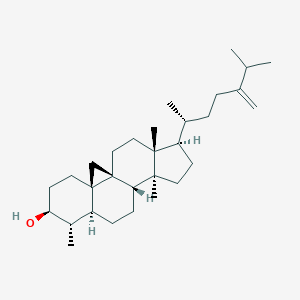

This compound has a molecular formula of C30H50O . It has 10 defined stereocentres . The structure of this compound consists of a hydrated phenanthrene group and a cyclopentane ring .Chemical Reactions Analysis

This compound inhibits the activity of target enzymes such as diacylglycerol acyltransferase and phosphatidylcholine phosphatase, which are involved in the synthesis of fatty acids and phospholipids . This inhibition leads to decreased production of prostaglandins, which contribute to inflammation .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, boiling point of 508.0±19.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, and enthalpy of vaporization of 89.6±6.0 kJ/mol . Its flash point is 222.7±13.7 °C . It has 1 H bond acceptor, 1 H bond donor, 5 freely rotating bonds, and 1 rule of 5 violations .Applications De Recherche Scientifique

Rôle dans la biosynthèse des stéroïdes

Le cycloeucalenol joue un rôle crucial dans la biosynthèse des stéroïdes, y compris les phytostérols et le cholestérol, dans les plantes . Il est un précurseur de ces voies biosynthétiques, subissant une méthylation en position C24 par la C-24 stérol méthyltransférase SMT1, ou une réduction Δ24 via la stérol side chain réductase 2 (SSR2), respectivement .

Impact sur les structures membranaires

En tant que stéroïde, le this compound sert de déterminant essentiel des structures membranaires . Les stéroïdes, y compris le this compound, ont un impact crucial sur la fluidité membranaire et les processus d'exportation et d'importation transmembranaires .

Molécule de signalisation

Le this compound, comme les autres stéroïdes, peut agir comme des molécules de signalisation lors des processus de signalisation cellulaire et du développement . Cette fonction est particulièrement importante chez les plantes, où les stéroïdes peuvent agir comme des hormones régulant la croissance ou des modulateurs de l'activité enzymatique .

Modulation de la biosynthèse de l'auxine

La recherche a montré que le this compound peut affecter la biosynthèse de l'auxine, un processus clé de la croissance et du développement des plantes . L'application du this compound a régulé à la hausse l'expression du rapporteur de réponse à l'auxine DR5:GUS (β-glucuronidase) et de plusieurs gènes de biosynthèse de l'auxine .

Influence sur l'élongation des racines

Chez Arabidopsis thaliana, un organisme modèle pour la biologie végétale, on a constaté que le this compound affecte l'élongation des racines via la biosynthèse de l'auxine . Le phénotype de racine courte du mutant de biosynthèse des stéroïdes cyclopropylsterol isomérase1-1 (cpi1-1) était associé à une réponse à l'auxine fortement accrue dans l'extrémité racinaire

Mécanisme D'action

Target of Action

Cycloeucalenol primarily targets sterol biosynthesis pathways in plants. It is a phytosterol, a type of sterol found in plant cell membranes, playing a crucial role in maintaining membrane structure and fluidity .

Mode of Action

This compound interacts with enzymes involved in the sterol biosynthesis pathway, particularly those responsible for converting cycloartenol to other sterols. By inhibiting these enzymes, this compound disrupts the production of essential sterols, leading to altered membrane properties and potentially affecting cell signaling and growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway. This pathway is crucial for the production of various sterols, including cholesterol and other phytosterols. Disruption of this pathway can lead to a cascade of downstream effects, including impaired membrane function and altered cellular processes .

Pharmacokinetics

Its bioavailability may be influenced by factors such as lipid solubility and the presence of other dietary fats .

Result of Action

At the molecular level, this compound’s action results in the inhibition of sterol biosynthesis, leading to decreased levels of essential sterols in cell membranes. This can cause changes in membrane fluidity, permeability, and function. At the cellular level, these changes can affect processes such as cell division, growth, and signaling .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the efficacy and stability of this compound. For example, higher temperatures may increase membrane fluidity, potentially enhancing the compound’s effects. Similarly, the presence of other sterols or inhibitors in the environment can modulate its action .

This compound’s role in sterol biosynthesis and its impact on cellular functions highlight its importance in plant biology and its potential applications in agricultural and pharmaceutical research.

: Dissecting cholesterol and phytosterol biosynthesis via mutants and inhibitors : Sterol biosynthesis inhibitors: Their current status and modes of action : Biosynthesis and Molecular Mechanism of Brassinosteroids Action

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cycloeucalenol is involved in biochemical reactions that lead to the production of obtusifoliol . The opening of the cyclopropane ring of this compound by this compound cycloisomerase1 (CPI1) subsequently leads to the production of obtusifoliol .

Cellular Effects

This compound has been found to have cytotoxic effects on human neuroblastoma (SH-SY5Y) cells . A dose-dependent decrease in cell viability was observed, with IC50 values of 173.0 ± 5.1 μM and 223.0 ± 6.4 μM obtained for the MTT and neutral red assays, respectively .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes in the sterol biosynthesis pathway. For instance, it is a substrate for the enzyme this compound cycloisomerase, which catalyzes its conversion to obtusifoliol . Additionally, this compound and sitosterol have been found to antagonistically affect auxin biosynthesis .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway . It serves as a precursor for the biosynthesis of phytosterols as well as cholesterol in plants .

Propriétés

IUPAC Name |

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLTIZKNQDZEI-PGFZVWMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963693 | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469-39-6 | |

| Record name | Cycloeucalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOEUCALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF1Q9UE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cycloeucalenol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol. [, ]

A: this compound's structure has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. [, , , ] Key features include characteristic signals for the cyclopropane ring, hydroxyl group, and various methyl and methylene groups present in the molecule.

A: this compound is a key intermediate in the biosynthesis of phytosterols in plants. It is formed from 24-methylenecycloartanol through the specific removal of the 4α-methyl group and 3α-hydrogen. [] This reaction is a crucial step in the pathway leading to the formation of essential plant sterols like sitosterol.

A: this compound is converted to Obtusifoliol by the enzyme this compound-obtusifoliol isomerase (CPI). [, ] This enzymatic reaction involves the opening of the 9β,19β-cyclopropane ring, a key step in transforming cyclopropyl sterols to conventional tetracyclic sterols.

A: Studies using site-directed mutagenesis of the Arabidopsis thaliana CPI have revealed that Gly28, Glu29, Gly108, and Asp260 are crucial for CPI activity. [] Furthermore, the hydroxyl group at residue 113 is essential for optimal substrate binding and enzyme activity.

A: Research indicates that the 4β-methyl group in sterols like 24-methylenecycloartanol hinders the activity of CPI, preventing their conversion to Δ8 products. [] This suggests a steric hindrance effect of the 4β-methyl group on substrate binding to the enzyme's active site.

A: The conversion of this compound to Obtusifoliol involves the enzymatic opening of the cyclopropane ring. [] This process is believed to occur via an electrophilic addition mechanism, with a C14 carbocation as a likely high-energy intermediate.

A: Yes, incubation of this compound with microsomes from Zea mays embryos in D2O leads to the formation of [19-2H]obtusifoliol. [] This indicates that the C-19 hydrogen in Obtusifoliol originates from water during the enzymatic opening of the cyclopropane ring.

ANone: Several compounds have been identified as inhibitors of CPI, including:

- 25-Azacycloartanol: A rationally designed inhibitor with high affinity for CPI. []

- Tridemorph (2,6-dimethyl-N-tridecylmorpholine): A systemic fungicide that strongly inhibits CPI. [, , ]

- Fenpropimorph: A fungicide that inhibits both CPI and Δ8Δ7-sterol isomerase. [, ]

- Ammonium and iminium analogues of the C14 carbocation: These compounds act as reaction-intermediate analogues and potently inhibit CPI. []

A: Tridemorph treatment significantly alters the sterol composition of plants, like maize. [] It inhibits CPI, leading to a decrease in typical Δ5-sterols and a substantial accumulation of 9β,19-cyclopropyl sterols, including this compound.

A: These compounds are believed to inhibit CPI and Δ8Δ7-sterol isomerase through protonation of their nitrogen atom at physiological pH (7.4). [] The resulting positively charged morpholinium cation interacts with specific amino acid residues in the enzyme's active site, leading to inhibition.

A: Yes, the inhibition of both enzymes by compounds like Fenpropimorph and its N-methylated derivative is pH-dependent. [] Studies on the pH dependence of inhibition constants suggest distinct interactions between the morpholinium cations and specific amino acid residues in each enzyme's active site.

ANone: this compound is widely distributed in the plant kingdom and has been identified in various species, including:

- Sambucus nigra (Elderflower) []

- Rubus fruticosus (Bramble) []

- Arabidopsis thaliana (Thale cress) []

- Oryza sativa (Rice) []

- Erythrophleum suaveolens (African ordeal tree) []

- Nervilia purpurea (Orchid) [, ]

- Boophone disticha (Sore eye flower) []

- Sorbus domestica, S. aucuparia, S. torminalis (Rowan species) []

- Musa sapientum (Banana) [, ]

- Ecballium elaterium (Squirting cucumber) []

- Brassica rapa (Turnip) []

- Eucalyptus citriodora (Lemon-scented gum) []

- Euphorbia tithymaloides (Slipper plant) []

ANone: this compound and its derivatives have shown potential in various areas, including:

- Antibacterial and antifungal agents: Some studies indicate that this compound exhibits antibacterial and antifungal properties. [, ]

- Modulators of bacterial drug resistance: Derivatives of this compound have shown potential to modulate antibiotic resistance in bacteria. []

- Antioxidant activity: Certain extracts containing this compound have demonstrated antioxidant properties in vitro. [, ]

ANone: Various chromatographic techniques are employed for the isolation and purification of this compound, including:

- Thin-layer chromatography (TLC): Used for initial separation and identification. [, , ]

- Column chromatography: Used for further purification. [, , , ]

- High-performance liquid chromatography (HPLC): Used for high-resolution separation and analysis. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification based on retention time and mass fragmentation patterns. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B201918.png)

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)